molecular formula C11H12ClF2N B13053245 2-(4-Chlorophenyl)-3,3-difluoropiperidine

2-(4-Chlorophenyl)-3,3-difluoropiperidine

Cat. No.: B13053245
M. Wt: 231.67 g/mol
InChI Key: NFMUIDLLWAFTPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)-3,3-difluoropiperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the 4-chlorophenyl and 3,3-difluoro substituents on the piperidine ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-3,3-difluoropiperidine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-3,3-difluoropiperidine can undergo various chemical reactions, including:

    Substitution Reactions: The presence of the 4-chlorophenyl group allows for nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

    Addition Reactions: The difluoromethyl group can participate in addition reactions with electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(4-Chlorophenyl)-3,3-difluoropiperidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-3,3-difluoropiperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-3,3-difluoropyrrolidine
  • 2-(4-Chlorophenyl)-3,3-difluoroazetidine
  • 2-(4-Chlorophenyl)-3,3-difluoropiperazine

Uniqueness

2-(4-Chlorophenyl)-3,3-difluoropiperidine is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C11H12ClF2N

Molecular Weight

231.67 g/mol

IUPAC Name

2-(4-chlorophenyl)-3,3-difluoropiperidine

InChI

InChI=1S/C11H12ClF2N/c12-9-4-2-8(3-5-9)10-11(13,14)6-1-7-15-10/h2-5,10,15H,1,6-7H2

InChI Key

NFMUIDLLWAFTPQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(NC1)C2=CC=C(C=C2)Cl)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.